3-(4-Ethoxyphenyl)-2-(piperazin-1-ylmethyl)-3H-imidazo[4,5-b]pyridine
Overview
Description
3-(4-Ethoxyphenyl)-2-(piperazin-1-ylmethyl)-3H-imidazo[4,5-b]pyridine is a useful research compound. Its molecular formula is C19H23N5O and its molecular weight is 337.4 g/mol. The purity is usually 95%.
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Mechanism of Action
Target of Action
The primary target of the compound 3-(4-Ethoxyphenyl)-2-(piperazin-1-ylmethyl)-3H-imidazo[4,5-b]pyridine is Aurora kinase A (AURKA) . AURKA plays a crucial role in cell division by controlling the formation of the mitotic spindle and chromosome segregation.
Mode of Action
The compound interacts with AURKA, inhibiting its activity . This interaction disrupts the normal function of AURKA, leading to changes in cell division. The exact nature of this interaction and the resulting changes are still under investigation.
Biochemical Pathways
The inhibition of AURKA affects the cell cycle , particularly the mitosis phase. It disrupts the formation of the mitotic spindle, which is essential for chromosome segregation. This disruption can lead to cell cycle arrest and apoptosis, thereby inhibiting the proliferation of cancer cells .
Result of Action
The molecular and cellular effects of the compound’s action primarily involve the disruption of cell division. By inhibiting AURKA, the compound can induce cell cycle arrest and apoptosis in cancer cells . This can lead to a reduction in tumor growth and size.
Properties
IUPAC Name |
3-(4-ethoxyphenyl)-2-(piperazin-1-ylmethyl)imidazo[4,5-b]pyridine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23N5O/c1-2-25-16-7-5-15(6-8-16)24-18(14-23-12-10-20-11-13-23)22-17-4-3-9-21-19(17)24/h3-9,20H,2,10-14H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OISFKGCENMWBCP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)N2C(=NC3=C2N=CC=C3)CN4CCNCC4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23N5O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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